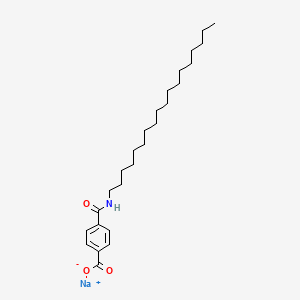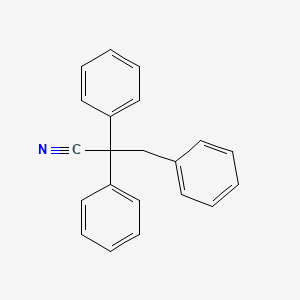
2,2,3-Triphenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Triphenylpropanenitrile is an organic compound with the molecular formula C21H17N. It is a heterocyclic organic compound known for its unique structure, which includes three phenyl groups attached to a propanenitrile backbone. This compound is primarily used in research and industrial applications due to its interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Triphenylpropanenitrile typically involves the reaction of benzyl cyanide with benzophenone in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3-Triphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2,2,3-Triphenylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,2,3-Triphenylpropanenitrile is primarily related to its ability to interact with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Benzyl Cyanide: Similar nitrile group but lacks the additional phenyl groups.
Benzophenone: Contains two phenyl groups but lacks the nitrile group.
Triphenylmethane: Contains three phenyl groups but lacks the nitrile group
Uniqueness: This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial settings .
Propriétés
Numéro CAS |
5350-82-3 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2,2,3-triphenylpropanenitrile |
InChI |
InChI=1S/C21H17N/c22-17-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15H,16H2 |
Clé InChI |
NEBFPWDVSIBSNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


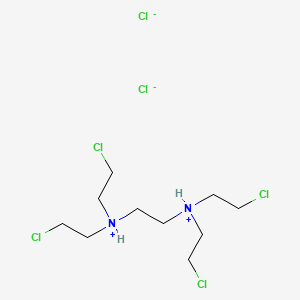
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)



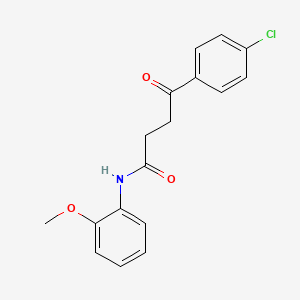
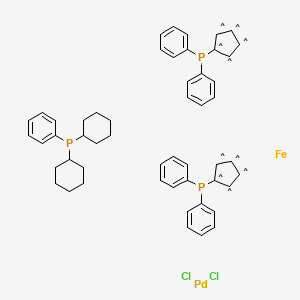
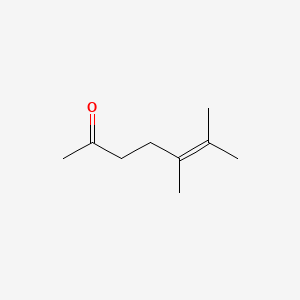
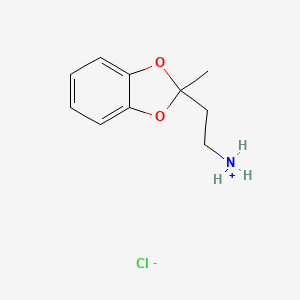

![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/no-structure.png)


